molecular formula C11H12BrNO B8797889 CINROMIDE

CINROMIDE

Cat. No.: B8797889
M. Wt: 254.12 g/mol
InChI Key: LDCXGZCEMNMWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CINROMIDE: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CINROMIDE can be achieved through several methods:

    Bromination of Phenylacetic Acid: The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylacetic acid.

    Amidation Reaction: The 3-bromophenylacetic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with ethylamine to form 3-(3-bromophenyl)-N-ethylacetamide.

    Dehydration: The final step involves the dehydration of 3-(3-bromophenyl)-N-ethylacetamide using a dehydrating agent such as phosphorus oxychloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: CINROMIDE can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents.

Major Products Formed

    Oxidation: Hydroxylated derivatives or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Phenyl derivatives with different functional groups.

Scientific Research Applications

Anticonvulsant Activity

Cinromide has been extensively studied for its efficacy as a broad-spectrum anticonvulsant. Research indicates that it functions by modulating inhibitory and excitatory mechanisms in the central nervous system.

  • Mechanism of Action : In experimental models, this compound was shown to depress excitatory transmission and enhance segmental inhibition in the trigeminal nucleus of cats, comparable to established anticonvulsants like phenytoin and carbamazepine . It also exhibited significant effects on the electroencephalogram (EEG), suggesting sedative properties .
  • Clinical Trials : In clinical settings, this compound has demonstrated effectiveness in reducing seizure frequency and duration. For instance, a study involving monkeys indicated that this compound's metabolites significantly lowered seizure activity when administered chronically .

Inhibition of Amino Acid Transporters

This compound is recognized for its role as an inhibitor of the neutral amino acid transporter B0AT1 (SLC6A19), which is implicated in various metabolic disorders.

  • Transporter Inhibition : In vitro studies have established that this compound effectively inhibits B0AT1 with an IC50 value of approximately 0.5 μM . This inhibition is crucial for understanding conditions like phenylketonuria and non-alcoholic steatohepatitis (NASH), where amino acid transport plays a significant role .
  • Research Findings : Recent studies highlight that this compound can completely block transport activity when combined with other inhibitors, showcasing its potential in therapeutic applications targeting amino acid transport dysfunctions .

Potential Applications in Metabolic Disorders

The ability of this compound to inhibit amino acid transporters opens avenues for its use in treating metabolic disorders.

  • Non-Alcoholic Fatty Liver Disease : Research suggests that targeting B0AT1 could help mitigate liver triglycerides' accumulation, potentially benefiting patients with NASH .
  • Phenylketonuria Treatment : Given its specificity for B0AT1, this compound may offer therapeutic benefits for managing phenylketonuria by regulating amino acid levels effectively.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's applications:

Study ReferenceFocus AreaKey Findings
Anticonvulsant MechanismsThis compound depresses excitatory transmission; comparable to phenytoin and carbamazepine.
Seizure ReductionEffective in reducing seizure frequency/duration in monkey models; metabolite efficacy noted.
Amino Acid Transport InhibitionComplete blockade of B0AT1 activity observed; potential implications for metabolic disorders.
Metabolic Disease ApplicationsPotential therapeutic role in NASH and phenylketonuria management through amino acid regulation.
Pharmacological ProfileIdentified as a potent inhibitor of B0AT1 with significant implications for amino acid metabolism.

Mechanism of Action

The mechanism of action of CINROMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylprop-2-enamide group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-N-ethylprop-2-enamide: Similar structure but with the bromine atom in the para position.

    3-(3-chlorophenyl)-N-ethylprop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    3-(3-bromophenyl)-N-methylprop-2-enamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

CINROMIDE is unique due to the specific positioning of the bromine atom and the ethylprop-2-enamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-(3-bromophenyl)-N-ethylprop-2-enamide

InChI

InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)

InChI Key

LDCXGZCEMNMWIL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C=CC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trans ethyl 3-bromocinnamate (8.4 g), ethylamine (6.7 g), methanol (18 ml) and 4A molecular sieves (1 g) were combined and heated at reflux for 1/2 hour. The mixture was cooled to about 45° C and sodium methylate (0.6 g) added. The mixture was then heated at reflux 11/2 hour and then cooled. It was acidified with concentrated hydrochloric acid (12 ml). The sieves were removed by filtration. Ice water was added to the filtrate to precipitate trans 3-bromo-N-ethylcinnamamide, m.p. 89°-90° C (after recrystallization from ethanol/water).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methylate
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.